Benzazepinone
Description
Structure
2D Structure
Properties
IUPAC Name |
1-benzazepin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NO/c12-10-7-3-5-8-4-1-2-6-9(8)11-10/h1-7H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYQMNFRCBKOMIA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CC=CC(=O)N=C2C=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction of 3,4-Dimethoxyphenylacetic Acid with Aminoacetaldehyde Dimethyl Acetal
The most industrially scalable method involves reacting 3,4-dimethoxyphenylacetic acid (III) with aminoacetaldehyde dimethyl acetal in toluene, catalyzed by boric acid. This step forms N-(2,2-dimethoxyethyl)-2-(3,4-dimethoxyphenyl)acetamide (V) with a 2.5:1 solvent-to-substrate ratio. The subsequent ring-closure reaction uses methanesulfonic acid (7-fold excess relative to (III) ) at 20–25°C, yielding 7,8-dimethoxy-1,3-dihydro-benzazepin-2-one (II) in 75–85% purity (99.0–99.5% by HPLC).
Key Advantages:
Limitations:
Fischer Indole Reaction-Based Synthesis
Formation of Indolo-Benzazepinones
Paullone isomers, including 7,8-dihydroindolo[2,3-d]benzazepin-6(5H)-one, are synthesized via Fischer indolization. 2-Nitrophenylacetyl acetoacetate reacts with 1-benzyl-1-phenylhydrazine in acetic acid, yielding methyl 2-(1-benzyl-3-(2-nitrophenyl)-1H-indol-2-yl)acetate (2a) in 55% yield. Trimethylaluminum-mediated amidation then cyclizes the intermediate to form the benzazepinone core with 80% efficiency.
Key Features:
-
Functional Group Tolerance : Compatible with nitro and benzyl groups.
-
Crystallographic Validation : Structures confirmed via SC-XRD.
Divergent Synthesis via Remote Oxygen Transposition
Thermal Rearrangement of o-Nitrophenyl Alkynes
A novel approach employs o-nitrophenyl alkynes undergoing thermal oxygen transposition to form benzazepines. For example, heating 1a at 110°C in toluene yields benzazepine 2a in 81% yield via nitrone intermediate formation. This method achieves high atom economy and enables access to polycyclic frameworks with quaternary centers.
Applications:
Azide Rearrangement Strategy
Suzuki Coupling and Azide Cyclization
Ortho-arylmethylbenzyl azides (17) are precursors for benzoazepines. Starting from 2-formylphenyl boronic acid (19a) , Suzuki coupling with 3-methoxybenzyl chloride (20c-Cl) forms biarylmethane aldehyde (21c) in 76% yield. Subsequent reduction, bromination, and azide treatment yield 17 , which rearranges to benzazepinones under thermal conditions.
Optimization Insights:
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Solvent Effects : Toluene minimizes side reactions compared to ethanol.
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Moderate Yields : Three-step sequence achieves 48–76% efficiency.
Comparative Analysis of Preparation Methods
Challenges and Innovations
Chemical Reactions Analysis
Chemical Reactions Involving Benzazepinone
This compound undergoes several key chemical reactions that facilitate the synthesis of various derivatives. These reactions include azide rearrangement, cyclization, and electrocyclization processes.
Azide Rearrangement
Recent studies have highlighted a novel synthetic method for constructing benzazepine analogues through azide rearrangement. This method utilizes ortho-arylmethylbenzyl azide derivatives as precursors. The reaction conditions have been optimized using triflic acid (TfOH) as the catalyst, yielding moderate to excellent results.
Table 1: Reaction Conditions for Azide Rearrangement
| Entry | TfOH (equiv) | Solvent | Yield (%) |
|---|---|---|---|
| 1 | 1.0 | DCM (0.10 M) | 89 |
| 2 | 1.0 | PhMe (0.10 M) | 93 |
| 3 | 1.0 | PhMe (0.05 M) | 84 |
This method has been effective in synthesizing various benzazepine derivatives, which were subsequently evaluated for biological activity against human kidney cell lines, indicating a promising avenue for further pharmacological exploration .
Cyclization Reactions
This compound can also be formed through cyclization reactions involving nitrile ylides. A study demonstrated that the relative rates of cyclization could be influenced by the substituents on the reactants, affecting the product distribution significantly.
Table 2: Product Ratios from Cyclization Reactions
| Substituent Type | Product Ratio (Benzazepine:Other) |
|---|---|
| Alkenyl | >100:1 |
| Thiophene | >100:1 |
| Substituted Aryl | Variable, dependent on electronic nature |
The findings indicate that substituents at specific positions can enhance or inhibit the reactivity of the cyclization process, providing insights into designing more effective synthetic routes for this compound derivatives .
Electrocyclization
Electrocyclization is another critical reaction pathway for this compound formation. Studies have shown that this process can occur via intramolecular competition, where different pathways are compared based on their reactivity under specific conditions.
Mechanistic Insights
The mechanism of action for this compound involves the formation of iminium ions during azide rearrangement, which subsequently undergoes nucleophilic attack leading to product formation. The stability of intermediates and the nature of substituents play vital roles in determining reaction outcomes.
Table 3: Cytotoxic Activity of Benzazepine Analogues
| Compound ID | IC50 (μM) | Comparative Activity |
|---|---|---|
| 18c | 65.68 | Comparable to Diazepam |
| 18h | 87.90 | Comparable to Diazepam |
| 18n | Varies | Significant anxiolytic effect |
These findings suggest that modifications in the this compound structure can lead to significant differences in biological activity, highlighting their potential as therapeutic agents .
Scientific Research Applications
Pharmacological Activities
Benzazepinone derivatives exhibit a wide range of pharmacological activities, making them valuable in drug development. Key applications include:
- Antidepressant Properties : Benzazepine derivatives have been identified as potential antidepressants, with studies indicating their efficacy in modulating neurotransmitter systems related to mood regulation .
- Anti-hypertensive Effects : Certain this compound compounds have shown promise as anti-hypertensive agents, helping to lower blood pressure through various mechanisms .
- Anti-diabetic Activity : Research has demonstrated that specific this compound derivatives can act as glycogen phosphorylase inhibitors, which are significant for managing hyperglycemia and type 2 diabetes. For instance, compound 5d exhibited potent activity against glycogen phosphorylase with an IC50 of 0.25 ± 0.05 μM and effectively reduced fasting blood glucose levels in hyperglycemic mouse models .
- Neuroprotective Effects : Benzazepinones have been investigated for their neuroprotective properties, particularly as selective inhibitors of histone deacetylase 6 (HDAC6). These compounds can penetrate the blood-brain barrier and have shown efficacy in reducing cerebral infarction in animal models of ischemic stroke .
Case Study 1: Glycogen Phosphorylase Inhibition
A study focused on synthesizing novel this compound derivatives revealed their potential as glycogen phosphorylase inhibitors. Among the tested compounds, derivative 5d was highlighted for its significant inhibitory effect on rabbit muscle glycogen phosphorylase and its ability to lower blood glucose levels in hyperglycemic mice models. Molecular docking simulations provided insights into the binding modes of these compounds, supporting their development as anti-diabetic agents .
Case Study 2: Neuroprotective Agents
Another investigation explored the design of brain-penetrant benzazepine derivatives aimed at inhibiting HDAC6. Compound 5 demonstrated low nanomolar potency (IC50 = 1.8 nM) with a favorable brain/plasma ratio (2.30), indicating excellent brain bioavailability. In vivo studies showed that this compound significantly reduced cerebral infarction and improved neurobehavioral outcomes in rats subjected to transient middle cerebral artery occlusion .
Summary Table of Applications
Mechanism of Action
The mechanism of action of benzazepinone involves its interaction with specific molecular targets. For example, certain this compound derivatives act as chemokine receptor antagonists, inhibiting the CCR2 and CCR5 receptors, which play crucial roles in inflammatory processes . The binding of this compound to these receptors disrupts the signaling pathways involved in the recruitment and trafficking of immune cells, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Table 1: Antihypertensive Activity Comparison
| Compound | Class | Duration (Hours) | ED₅₀ (mg/kg) | Metabolic Stability |
|---|---|---|---|---|
| Diltiazem | Benzothiazepinone | 6–8 | 10–15 | Moderate |
| This compound 17c | This compound | >24 | 0.5–1.0 | High |
| TA-3090 | Benzothiazepinone | 12 | 2–3 | Low |
This compound vs. Benzoxazepinones
Benzoxazepinones are structurally analogous but replace the azepine nitrogen with oxygen. Key differences include:
- Pharmacological Targets: Benzoxazepinones are optimized as XIAP BIR2-selective apoptosis inhibitors (e.g., compound 40, BIR2 IC₅₀ = 50 nM) , whereas benzazepinones target ion channels and enzymes.
- Synthetic Utility: Benzoxazepinones serve as intermediates for benzodiazepines, unlike benzazepinones, which are direct drug candidates .
This compound vs. Paullones
Paullones are indole-fused benzazepinones acting as CDK1 inhibitors. However:
- Activity-Structure Discordance: Paullones exhibit antitumor activity independent of CDK1 inhibition, unlike benzazepinones, where activity correlates with target binding (e.g., calcium channel blockade) .
This compound vs. Sodium Channel Blockers
Benzazepinones are state-dependent Nav1.7 inhibitors for neuropathic pain:
- Selectivity: this compound 17 inhibits Nav1.7 (IC₅₀ = 90 nM) with >10-fold selectivity over Nav1.5 and Nav1.2, unlike non-selective chromane derivatives .
- In Vivo Efficacy: Orally administered benzazepinones reduce mechanical hyperalgesia in rat models at 30 mg/kg, comparable to gabapentin but with improved pharmacokinetics .
Table 2: Sodium Channel Inhibition Profiles
| Compound | Nav1.7 IC₅₀ (nM) | Nav1.5 IC₅₀ (nM) | Selectivity (Nav1.7/Nav1.5) |
|---|---|---|---|
| This compound 17 | 90 | >13,000 | >144 |
| Chromane [18] | <66 | >13,000 | >200 |
| Imidazopyridine | 120 | >10,000 | >83 |
This compound vs. Enzyme Inhibitors
- Glycogen Phosphorylase (GP): this compound 5d inhibits GP (IC₅₀ = 0.25 μM) and reduces fasting blood glucose in hyperglycemic mice, outperforming earlier oxadiazole-based inhibitors .
- Binding Modes: Docking studies reveal benzazepinones occupy the GP purine-binding site, forming hydrogen bonds with Asn284 and Asp338, a mechanism distinct from caffeine-derived inhibitors .
Q & A
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
